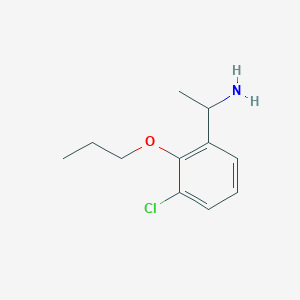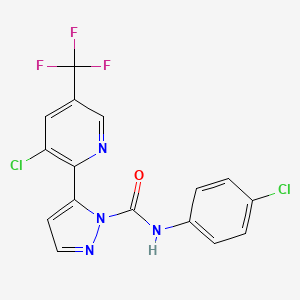
5-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazole-1-carboxylic acid (4-chloro-phenyl)-amide
Vue d'ensemble
Description
5-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazole-1-carboxylic acid (4-chloro-phenyl)-amide is a useful research compound. Its molecular formula is C16H9Cl2F3N4O and its molecular weight is 401.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazole-1-carboxylic acid (4-chloro-phenyl)-amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazole-1-carboxylic acid (4-chloro-phenyl)-amide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
- A series of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid were synthesized, showing potent antiproliferative activities against human cancer cell lines, including liver, breast, and colon carcinoma. Compound 4j exhibited promising cytotoxic activity and induced apoptotic cell death (Şeyma Cankara Pirol et al., 2014).
- Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives were prepared, displaying promising bioactivity against lung, breast, prostate, and cervical cancer cell lines at micro molar concentration (Kurumurthy Chavva et al., 2013).
Synthesis of Novel Compounds
- Research on the synthesis of novel 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds was conducted, highlighting the process of acyl chlorination and amidation with cyclic amine, demonstrating the chemical versatility of such structures (Yang Yun-shang, 2010).
Insecticidal Applications
- A study on the design and synthesis of 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives revealed that altering the amide position could lead to compounds with significant insecticidal activities against various pests, offering potential alternatives for agricultural pest management (Zhi-bing Wu et al., 2017).
Molecular Dynamic Studies for Breast Cancer Treatment
- Novel amide derivatives were synthesized and evaluated for their antiproliferative activity against the MCF7 breast cancer cell line. Graph Theoretical analysis, in silico modeling, and molecular dynamic studies were conducted to assess their potential in cancer treatment (T. Panneerselvam et al., 2022).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2F3N4O/c17-10-1-3-11(4-2-10)24-15(26)25-13(5-6-23-25)14-12(18)7-9(8-22-14)16(19,20)21/h1-8H,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXMCKSBLWZPAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N2C(=CC=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazole-1-carboxylic acid (4-chloro-phenyl)-amide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




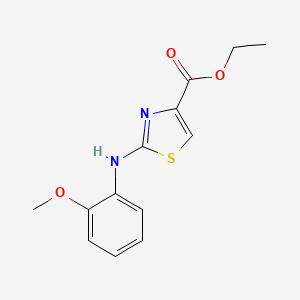
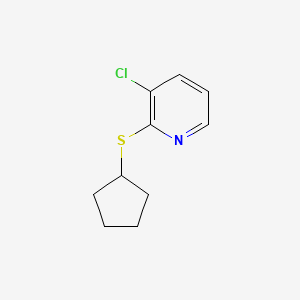

![[1-(2-Methoxyethyl)pyrrol-2-yl]methanolate](/img/structure/B1406915.png)
![2-Fluoro-4-[(oxolan-2-yl)methoxy]benzonitrile](/img/structure/B1406916.png)
amine](/img/structure/B1406917.png)
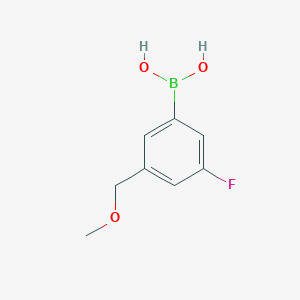


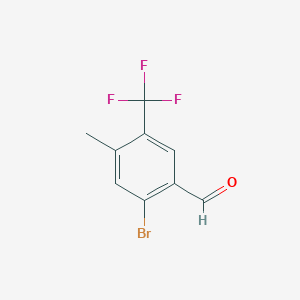

![tert-butyl 5-(2,2,2-trifluoroacetyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B1406930.png)
